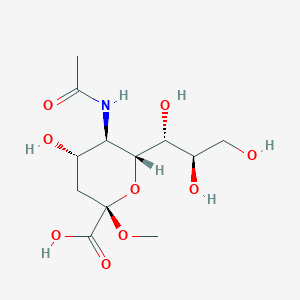

2-O-Methyl-b-D-N-acetylneuraminic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-AGNBLMTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Role of 2-O-Methyl-β-D-N-acetylneuraminic Acid: A Technical Guide for Researchers

Abstract

Sialic acids, the terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal regulators of a vast array of biological phenomena. Their functional diversity is significantly expanded by a range of natural modifications. Among these, O-methylation represents a subtle yet potentially profound alteration. This technical guide provides an in-depth exploration of a specific O-methylated derivative, 2-O-Methyl-β-D-N-acetylneuraminic acid (2-O-Me-Neu5Ac). While our understanding of its natural occurrence and dedicated biosynthesis remains in its infancy, its utility as a chemical tool has provided critical insights into host-pathogen interactions. This document will synthesize the current knowledge on the biological implications of sialic acid O-methylation, detail the known applications of 2-O-Me-Neu5Ac, present methodologies for its analysis, and illuminate the current frontiers of research in this specialized area of glycobiology.

Introduction: The World of Sialic Acids and Their Modifications

Sialic acids are a family of over 50 nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) being the most common in mammals.[1] Positioned at the outermost ends of glycan chains, they are critical mediators of cell-cell recognition, immune system modulation, and host-pathogen interactions.[2][3] The remarkable functional plasticity of sialic acids is further amplified by a suite of naturally occurring modifications, including O-acetylation, O-sulfation, O-lactylation, phosphorylation, and O-methylation.[1][4] These modifications can dramatically alter the physicochemical properties of the sialic acid, thereby fine-tuning its biological activity.

O-methylation, the addition of a methyl group to one of the hydroxyl groups of the sialic acid, is a less common but functionally significant modification.[5] One of the key consequences of O-methylation is its potential to confer resistance to the action of sialidases, enzymes that cleave sialic acid residues from glycoconjugates.[5] This resistance to cleavage can prolong the lifespan of sialoglycans and modulate biological processes that are dependent on sialic acid turnover.

2-O-Methyl-β-D-N-acetylneuraminic Acid: A Tool to Probe Biological Interactions

While the natural abundance of 2-O-Methyl-β-D-N-acetylneuraminic acid is not well-documented, its synthetic counterpart has emerged as a valuable tool for investigating the binding specificities of various pathogens.

Role in Host-Pathogen Interactions

The terminal sialic acids on host cell surfaces are often exploited by pathogens as receptors for attachment and entry.[6][7] The specificity of this interaction is a key determinant of host and tissue tropism. Synthetic 2-O-Methyl-α-D-N-acetylneuraminic acid has been instrumental in elucidating the binding preferences of influenza viruses and bacterial toxins.[8]

-

Influenza Virus Binding: Influenza viruses utilize the hemagglutinin (HA) protein to bind to sialic acid receptors on host cells.[7] Studies using 2-O-Methyl-α-D-N-acetylneuraminic acid have helped to probe the binding pocket of HA and understand how modifications to the sialic acid molecule can affect viral attachment.[8]

-

Bacterial Toxin Interaction: Certain bacterial toxins, such as the botulinum neurotoxin produced by Clostridium botulinum, also recognize sialic acids as part of their receptor complex. The use of 2-O-methylated sialic acid derivatives has contributed to mapping the carbohydrate-binding sites of these toxins.[8]

The ability of 2-O-methylation to potentially interfere with pathogen binding underscores the importance of understanding the natural occurrence and regulation of this modification.

Biosynthesis and Degradation: The Missing Pieces of the Puzzle

A significant knowledge gap exists regarding the biosynthesis and degradation of 2-O-Methyl-β-D-N-acetylneuraminic acid.

The Search for a Sialic Acid O-Methyltransferase

The enzymatic machinery responsible for the specific O-methylation of sialic acids at the 2-position has not yet been identified. In contrast, the enzymes responsible for O-acetylation of sialic acids, sialate-O-acetyltransferases (SOATs), have been characterized.[9][10] The identification and characterization of a putative sialic acid O-methyltransferase would be a major breakthrough in this field, enabling a deeper understanding of the regulation and biological significance of this modification.

The biosynthesis of N-acetylneuraminic acid itself is a well-characterized multi-step enzymatic process.[11][12][13] It is plausible that a specific methyltransferase acts on either free Neu5Ac or, more likely, on CMP-Neu5Ac, the activated donor substrate for sialyltransferases, within the Golgi apparatus.

Catabolism and Turnover

As previously mentioned, O-methylation can confer resistance to sialidases.[5] This suggests that the turnover of 2-O-methylated sialoglycans may be slower than their non-methylated counterparts. The existence of specific "de-methylases" that could remove this modification is currently unknown.

Detection and Analysis of 2-O-Methyl-β-D-N-acetylneuraminic Acid

The detection and characterization of rare sialic acid modifications like 2-O-methylation present analytical challenges. Mass spectrometry (MS) is a powerful tool for the analysis of modified glycans.

Mass Spectrometry-Based Approaches

Permethylation analysis is a common technique in glycan mass spectrometry, but it can lead to the loss of naturally occurring O-linked acetyl and potentially methyl groups.[14] Therefore, specialized MS techniques are required for the unambiguous identification of 2-O-methylated sialic acids.

| Analytical Technique | Principle | Advantages | Limitations |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization technique that allows for the analysis of intact glycans. | High sensitivity and can be coupled with liquid chromatography for separation. | May require derivatization to enhance ionization efficiency. |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Another soft ionization technique suitable for the analysis of biomolecules. | High throughput and tolerance to some impurities. | Fragmentation of sialic acids can be an issue. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to determine the structure of fragmented ions. | Provides detailed structural information, including the location of modifications. | Requires specialized instrumentation and expertise in data interpretation. |

Experimental Protocol: Release and Derivatization of Sialic Acids for MS Analysis

-

Release of Sialic Acids: Glycoconjugates are subjected to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours) to release sialic acids.

-

Purification: The released sialic acids are purified using anion-exchange chromatography.

-

Derivatization (Optional but Recommended): To improve sensitivity and chromatographic separation, sialic acids can be derivatized. A common method is DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling, which adds a fluorescent tag.

-

LC-ESI-MS/MS Analysis: The derivatized sialic acids are separated by reversed-phase liquid chromatography and analyzed by ESI-MS/MS. The presence of a peak corresponding to the mass of 2-O-Me-Neu5Ac can be confirmed, and its structure can be further elucidated by fragmentation analysis.

Future Directions and Unanswered Questions

The study of 2-O-Methyl-β-D-N-acetylneuraminic acid is a nascent field with numerous unanswered questions that represent exciting avenues for future research.

-

Natural Occurrence: What is the tissue-specific distribution and abundance of 2-O-Me-Neu5Ac in different organisms and under various physiological and pathological conditions?

-

Biosynthesis: What is the identity and mechanism of the sialic acid O-methyltransferase responsible for its synthesis?

-

Biological Function: Beyond its role in modulating pathogen binding, what are the endogenous functions of 2-O-Me-Neu5Ac? Does it play a role in regulating cell signaling or immune responses?

-

Disease Relevance: Is the expression of 2-O-Me-Neu5Ac altered in diseases such as cancer or inflammatory disorders?

Conclusion

2-O-Methyl-β-D-N-acetylneuraminic acid represents a fascinating yet understudied modification of a key biological molecule. While its synthetic form has proven to be a valuable probe for dissecting host-pathogen interactions, a deeper understanding of its natural biology is crucial. The development of new analytical tools and the identification of the enzymatic machinery for its biosynthesis will undoubtedly unlock new insights into the intricate roles of sialic acid modifications in health and disease, offering potential new avenues for therapeutic intervention.

References

- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY)

- Lewis, A. L., Toukach, P., Bolton, E., et al. (2023). Cataloging natural sialic acids and other nonulosonic acids (NulOs), and their representation using the Symbol Nomenclature for Glycans. Glycobiology, 33(2), 99–103.

- Yu, H., Chokhawala, H., Huang, S., & Chen, X. (2006). One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities.

- Ghosh, S., Fuhrmann, B., & Varki, A. (2021). Sialic acids as receptors for pathogens.

- Stäsche, R., Hinderlich, S., Weise, C., Effertz, K., Lucka, L., Moormann, M., & Reutter, W. (1997). Biosynthesis of N-acetylneuraminic acid in cells lacking UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. Journal of Biological Chemistry, 272(39), 24319-24324.

- Lewis, A. L., Toukach, P., Bolton, E., et al. (2023). Cataloging natural sialic acids and other nonulosonic acids (NulOs), and their representation using the Symbol Nomenclature for Glycans. Glycobiology, 33(2), 99–103.

- Cai, C., Wang, J., Liu, T., et al. (2021). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Applied Microbiology and Biotechnology, 105(14-15), 5535-5552.

-

Wikipedia. (n.d.). Sialyltransferase. Retrieved from [Link]

- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology, 4th edition. Cold Spring Harbor (NY)

- Bull, C., Boltje, T. J., & van den Broek, L. A. (2021). Biological function of sialic acid and sialylation in human health and disease. Journal of Biomedical Science, 28(1), 87.

- Rodrigues, E., & Padler-Karavani, V. (2020). Sialic acid and biology of life: An introduction. In Sialic Acids (pp. 1-21). Academic Press.

- Bull, C., Nason, R., Sun, L., et al. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(1), 100906.

- Juge, N., Tailford, L., & Owen, C. D. (2016). How bacteria utilize sialic acid during interactions with the host: snip, snatch, dispatch, match and attach. Current Opinion in Structural Biology, 38, 101-110.

- Li, Y., Li, Z., Zhang, Y., et al. (2023). One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers in Bioengineering and Biotechnology, 11, 1150493.

- Gross, H. J., Brossmer, R., & Fuhlgegge, J. (1989). Transfer of synthetic sialic acid analogues to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases. Biochemistry, 28(18), 7386-7392.

-

MetwareBio. (n.d.). Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond. Retrieved from [Link]

- Mandal, C., Chatterjee, M., & Sinha, D. (2012). Functions and Biosynthesis of O-Acetylated Sialic Acids. Current Molecular Medicine, 12(9), 1136-1153.

- Lee, Y. C., & Lee, B. I. (2014). Is permethylation strategy always applicable to protein N-glycosylation study?: A case study on the O-acetylation of sialic acid in fish serum glycans. Methods in Molecular Biology, 1104, 137-147.

- Bull, C., Boltje, T. J., & van den Broek, L. A. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(1), 100906.

- Pavan, M., & Berti, F. (2023). Sialic acids in infection and their potential use in detection and protection against pathogens. RSC Chemical Biology, 4(11), 856-871.

- Vos, G. M., Hooijschuur, K. C., Li, Z., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry.

-

Science.gov. (n.d.). n-acetylneuraminic acid neu5ac: Topics. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sialic Acids as Receptors for Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sialic acids in infection and their potential use in detection and protection against pathogens - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00155E [pubs.rsc.org]

- 8. biosynth.com [biosynth.com]

- 9. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of N-acetylneuraminic acid in cells lacking UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

- 14. Is permethylation strategy always applicable to protein N-glycosylation study?: A case study on the O-acetylation of sialic acid in fish serum glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-O-Methyl-β-D-N-acetylneuraminic acid

Introduction: The Subtle Complexity of Sialic Acid Methylation

Sialic acids, terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal players in a vast array of biological recognition events. Their structural diversity, often arising from subtle modifications, dictates their functional specificity. Among these modifications, O-methylation presents a unique analytical challenge. This guide provides a comprehensive, in-depth exploration of the modern analytical strategies required for the unambiguous structure elucidation of a specific, yet representative, derivative: 2-O-Methyl-β-D-N-acetylneuraminic acid.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical flow of scientific inquiry. We will delve into the causality behind experimental choices, demonstrating how a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a self-validating system for structural confirmation.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

The structure of 2-O-Methyl-β-D-N-acetylneuraminic acid (Figure 1) presents several key questions that a single analytical technique cannot definitively answer:

-

Confirmation of the Core Structure: Is the underlying scaffold indeed N-acetylneuraminic acid?

-

Verification of Methylation: Is a methyl group present, and is it an O-methyl ether or a methyl ester?

-

Positional Isomerism: Crucially, at which of the available hydroxyl groups (C4, C7, C8, or C9) or the anomeric hydroxyl (C2) is the methyl group located?

-

Stereochemistry: What is the anomeric configuration at the C2 position (α or β)?

Answering these questions with a high degree of confidence necessitates the synergistic use of NMR, for its unparalleled ability to probe atomic connectivity and spatial relationships, and MS, for its precise mass determination and fragmentation analysis.

Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 2-O-Methyl-β-D-N-acetylneuraminic acid, a suite of 1D and 2D NMR experiments is required to piece together the atomic puzzle.

Causality of Experimental Choices in NMR

The selection of NMR experiments is not arbitrary; it follows a logical progression from simple to more complex, each providing a specific piece of structural information.

Caption: Logical workflow for NMR-based structure elucidation.

Expected NMR Data and Interpretation

While a publicly available, fully assigned experimental spectrum for this specific compound is elusive, we can predict the expected chemical shifts and coupling constants based on the well-documented spectra of N-acetylneuraminic acid and the known effects of O-methylation.[1][2] O-methylation at the anomeric C2 position is expected to significantly influence the chemical shifts of the C2 carbon itself, the attached methyl group, and the neighboring H3 protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-O-Methyl-β-D-N-acetylneuraminic acid in D₂O

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (C=O) | - | ~175 | H3ax, H3eq |

| 2 (Anomeric) | - | ~100 | H3ax, H3eq, 2-OCH₃ |

| 2-OCH₃ | ~3.4 | ~54 | C2 |

| 3ax | ~1.8 | ~39 | C1, C2, C4, C5 |

| 3eq | ~2.3 | ~39 | C1, C2, C4, C5 |

| 4 | ~3.9 | ~67 | C2, C3, C5, C6 |

| 5 | ~3.8 | ~52 | C3, C4, C6, N-Ac C=O |

| 6 | ~4.0 | ~71 | C4, C5, C7, C8 |

| 7 | ~3.5 | ~69 | C5, C6, C8, C9 |

| 8 | ~3.8 | ~71 | C6, C7, C9 |

| 9a, 9b | ~3.6, ~3.8 | ~64 | C7, C8 |

| N-Ac (C=O) | - | ~176 | H5, N-Ac CH₃ |

| N-Ac (CH₃) | ~2.0 | ~23 | N-Ac C=O, C5 |

Note: Chemical shifts are approximate and can vary with pH, temperature, and solvent. The key diagnostic signals for the 2-O-methyl group are highlighted in bold.

The Power of 2D NMR in Pinpointing the Methyl Group

While 1D NMR provides the initial overview, 2D NMR experiments are indispensable for confirming the precise location of the methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. We would expect to see a cross-peak between the proton signal at ~3.4 ppm and the carbon signal at ~54 ppm, confirming this is a methoxy group. We would also confirm the attachment of all other protons to their respective carbons in the sialic acid backbone.[3][4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for placing the methyl group. It reveals correlations between protons and carbons that are 2-3 bonds away. The most crucial observation would be a strong correlation between the protons of the O-methyl group (~3.4 ppm) and the anomeric carbon C2 (~100 ppm). This three-bond correlation (H-O-C2) is unambiguous proof of methylation at the C2 position. Conversely, the absence of a correlation from these methyl protons to any other carbon in the pyranose ring (like C4, C7, C8, or C9) rules out other positional isomers.

Caption: The key ³JCH HMBC correlation confirming 2-O-methylation.

Experimental Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-O-Methyl-β-D-N-acetylneuraminic acid in 0.6 mL of deuterium oxide (D₂O, 99.96%).

-

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons for deuterium.

-

For the final measurement, dissolve the sample in 0.6 mL of D₂O and filter it through a glass wool-plugged Pasteur pipette into a 5 mm NMR tube.[5][6]

-

Add a small amount of a suitable internal standard for chemical shift referencing (e.g., TSP).

-

-

NMR Data Acquisition:

-

Acquire all spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[5]

-

Maintain a constant sample temperature (e.g., 298 K) for all experiments.

-

Acquire a standard 1D ¹H spectrum with water suppression.

-

Acquire a 1D ¹³C spectrum with proton decoupling.

-

Acquire 2D gradient-selected (gs) COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe two- and three-bond correlations.[7]

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate software (e.g., TopSpin, Mnova).

-

Reference the spectra to the internal standard.

-

Assign the proton and carbon signals starting with the anomeric and methyl signals and using the correlations from the 2D spectra to "walk" through the spin systems.

-

Integrate the 1D ¹H spectrum to confirm the number of protons for each resonance.

-

Part 2: Orthogonal Confirmation with Mass Spectrometry

Mass spectrometry provides complementary data that is crucial for a self-validating structural assignment. It directly confirms the molecular formula and offers structural insights through fragmentation analysis.

Causality of Experimental Choices in MS

Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule. High-resolution mass spectrometry (HRMS), often using an Orbitrap or TOF analyzer, is essential to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and probe the connectivity of the molecule.

Caption: Logical workflow for MS-based structure elucidation.

Expected Mass Spectrometry Data and Interpretation

-

High-Resolution Mass Spectrometry (HRMS):

-

The elemental formula for 2-O-Methyl-β-D-N-acetylneuraminic acid is C₁₂H₂₁NO₉.

-

The expected monoisotopic mass is 323.1216 Da.

-

In negative ion mode ESI, the expected [M-H]⁻ ion would be observed at m/z 322.1144.

-

In positive ion mode ESI, the expected [M+H]⁺ and [M+Na]⁺ ions would be observed at m/z 324.1288 and 346.1108, respectively.

-

Observation of these ions within a narrow mass tolerance (e.g., < 5 ppm) confirms the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Fragmentation of sialic acids is well-characterized. The glycosidic bond and the bonds of the glycerol side chain are particularly labile.[8][9][10]

-

A key fragmentation pathway involves the neutral loss of the side chain (C7-C9).

-

Unlike O-acetyl groups, the O-methyl ether is stable and will not be lost as a primary fragmentation pathway. This stability is a key diagnostic feature.

-

The fragmentation pattern will differ from that of underivatized N-acetylneuraminic acid, providing evidence of the modification.

-

Table 2: Predicted Key Fragment Ions in Negative Ion ESI-MS/MS of 2-O-Methyl-β-D-N-acetylneuraminic acid ([M-H]⁻ at m/z 322.1)

| Predicted m/z | Proposed Fragment Structure/Loss | Structural Information Gained |

| 290.0880 | [M-H - CH₄O]⁻ | Unlikely; indicates stability of the O-methyl ether bond. |

| 232.0827 | [M-H - C₃H₆O₃]⁻ | Loss of the C7-C9 glycerol side chain. Confirms core structure. |

| 200.0721 | [M-H - C₃H₆O₃ - CH₄O]⁻ | Loss of side chain and subsequent loss of methanol. |

| 87.0449 | [C₃H₅NO₂]⁻ | Fragment containing C4, C5, and the N-acetyl group. |

The fragmentation pattern will provide a characteristic fingerprint. The absence of a facile loss of 30 Da (CH₂O, which would be expected from a methyl ester) and the stability of the methylated pyranose ring core are strong indicators of the O-methyl ether structure.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

-

-

Liquid Chromatography (LC) - Optional but Recommended:

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar analyte from any potential impurities.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate to aid ionization.

-

-

Mass Spectrometry (MS) and MS/MS:

-

Analyze the sample using an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire full scan MS data in both positive and negative ion modes over a mass range of m/z 100-500.

-

Perform data-dependent MS/MS on the most abundant precursor ions ([M-H]⁻, [M+H]⁺, [M+Na]⁺).

-

Use a normalized collision energy (e.g., 15-30 eV) to induce fragmentation.

-

-

Data Analysis:

-

Determine the accurate mass of the precursor ion and calculate the elemental composition.

-

Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses.

-

Compare the observed fragmentation pattern with known fragmentation pathways for sialic acids to confirm the structural features.[11][12]

-

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of 2-O-Methyl-β-D-N-acetylneuraminic acid is a clear example of the power of a synergistic analytical approach. High-resolution mass spectrometry unequivocally confirms the molecular formula C₁₂H₂₁NO₉. The MS/MS fragmentation pattern confirms the N-acetylneuraminic acid backbone and the presence of a stable methyl modification.

References

-

Gerardy-Schahn, R., et al. (2015). Sialic acid diversity and its impact on human health and disease. Biological Chemistry, 396(9-10), 999-1010. Available at: [Link]

-

Widmalm, G., et al. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12266-12278. Available at: [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Govindasamy, L., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications, 14(1), 6825. Available at: [Link]

-

Harvey, D. J. (2005). Fragmentation of negative ions from carbohydrates: part 2. Fragmentation of high-mannose N-linked glycans. Journal of the American Society for Mass Spectrometry, 16(5), 631-646. Available at: [Link]

- Kamerling, J. P., & Vliegenthart, J. F. G. (1982). Mass spectrometry of sialic acids. In R. Schauer (Ed.), Sialic Acids: Chemistry, Metabolism and Function (pp. 95-125). Springer.

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

-

Dell, A., & Morris, H. R. (2001). Glycoprotein structure determination by mass spectrometry. Science, 291(5512), 2351-2356. Available at: [Link]

-

Wishart, D. S. (2011). HMDB: a comprehensive human metabolome database. Nucleic Acids Research, 39(Database issue), D613-D619. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

Varki, A., et al. (2017). Symbol nomenclature for graphical representations of glycans. Glycobiology, 25(12), 1323-1324. Available at: [Link]

- Kamerling, J. P., et al. (1975). The mass spectra of the methyl esters, trimethylsilyl ethers of N-acetyl- and N-glycolylneuraminic acid.

- Robina, I., et al. (2001). Synthesis of Sialic Acid-Thio-Linked C-Disaccharides as Sialidase Inhibitors. The Journal of Organic Chemistry, 66(22), 7439-7446.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460591, 2-O-Methyl-alpha-D-N-acetylneuraminic acid. PubChem. Available at: [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]

- Vliegenthart, J. F. G., et al. (1983). High-resolution, 1H-nuclear magnetic resonance spectroscopy as a tool in the structural analysis of carbohydrates related to glycoproteins. Advances in Carbohydrate Chemistry and Biochemistry, 41, 209-374.

-

NIST. (n.d.). NIST Standard Reference Database 69. NIST Chemistry WebBook. Available at: [Link]

- Ochiai, H., et al. (2020). ¹H‐¹³C HSQC NMR analysis of the axial proton at position 3 of sialic acid in different sialic acid isomers of Fmoc‐Asn(disialo).

- Kamerling, J. P., et al. (1977). Methylation analysis of neuraminic acids by gas chromatography-mass spectrometry.

-

University of Notre Dame. (n.d.). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. Available at: [Link]

-

Zauner, G., et al. (2013). Cross-ring fragmentation patterns in the tandem mass spectra of underivatized sialylated oligosaccharides and their special suitability for spectrum library searching. Journal of the American Society for Mass Spectrometry, 24(1), 88-99. Available at: [Link]

- Haverkamp, J., et al. (1982). High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids. European Journal of Biochemistry, 122(2), 305-311.

Sources

- 1. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. Negative ion mass spectrometry of sialylated carbohydrates: discrimination of N-acetylneuraminic acid linkages by MALDI-TOF and ESI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Enigmatic Status of 2-O-Methyl-β-D-N-acetylneuraminic Acid: A Synthetic Probe into Natural Possibilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Tale of Synthetic Analogs and Natural Mysteries

In the intricate world of glycobiology, sialic acids stand as critical determinants of cellular recognition, signaling, and pathogenesis. Their diverse modifications, such as O-acetylation and O-methylation, add layers of complexity to their biological functions. While numerous modified sialic acids have been isolated from natural sources, the existence of 2-O-Methyl-β-D-N-acetylneuraminic acid in nature remains an open question. This technical guide delves into the current scientific understanding of this specific sialic acid derivative. It will not chronicle a discovery in nature, for none has been formally documented. Instead, this guide will illuminate the path of its chemical synthesis, its crucial role as a research tool, and the analytical techniques that define its structure. By understanding this synthetic analog, we can better appreciate the potential roles that such a modification, if discovered in nature, might play in biological systems.

The Current Paradigm: An Undiscovered Country in Nature

The family of sialic acids is characterized by a remarkable diversity of substitutions on the core neuraminic acid structure. Modifications such as N-acetylation, N-glycolylation, and O-acetylation at various positions are well-documented across different species and tissues. O-methylation has also been observed, most notably the presence of 8-O-methylated sialic acids in starfish, which are thought to play a role in protecting against microbial sialidases.[1]

However, a comprehensive review of the scientific literature reveals no definitive discovery of 2-O-Methyl-β-D-N-acetylneuraminic acid as a naturally occurring molecule. While its α-anomer has been a subject of chemical synthesis for research purposes, particularly in studies involving influenza virus hemagglutinin, the β-anomer also exists primarily as a product of the laboratory.[2][3] This absence in the natural world, or at least its elusiveness to current detection methods, makes it a fascinating subject of scientific inquiry. Its synthesis and application in research provide invaluable insights into the structure-function relationships of sialic acid interactions.

De Novo Synthesis: Crafting a Molecular Probe

The laboratory synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been developed for sialic acid derivatives, a general and adaptable strategy is presented below. This protocol is a composite of established methodologies and should be adapted and optimized based on available starting materials and laboratory capabilities.

Experimental Protocol: A Generalized Synthetic Pathway

Objective: To synthesize 2-O-Methyl-β-D-N-acetylneuraminic acid from a suitable N-acetylneuraminic acid (Neu5Ac) precursor.

Pillar of Trustworthiness: This protocol incorporates steps for in-process monitoring and purification to ensure the integrity of the final product.

Causality in Experimental Choices: The choice of protecting groups is critical to prevent unwanted side reactions and to direct methylation to the C2 hydroxyl group. The anomeric mixture is often formed, necessitating careful chromatographic separation to isolate the desired β-anomer.

Materials:

-

N-acetylneuraminic acid (Neu5Ac)

-

Anhydrous Methanol

-

Acetyl Chloride or Dowex 50W-X8 (H+ form)

-

Diazomethane or Trimethylsilyldiazomethane

-

Silver Oxide (Ag₂O) or Sodium Hydride (NaH)

-

Methyl Iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solvents for chromatography (e.g., ethyl acetate, hexane, isopropanol, water)

-

Reagents for deprotection (e.g., sodium methoxide in methanol, aqueous sodium hydroxide)

-

Thin Layer Chromatography (TLC) plates and appropriate visualization reagents (e.g., ceric ammonium molybdate stain)

Step-by-Step Methodology:

-

Esterification of the Carboxylic Acid:

-

Suspend Neu5Ac in anhydrous methanol.

-

Cool the suspension to 0°C and slowly add acetyl chloride.

-

Allow the reaction to warm to room temperature and stir until the solution becomes clear.

-

Neutralize the reaction with a suitable base (e.g., silver carbonate) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the methyl ester of Neu5Ac.

-

Rationale: The carboxylic acid must be protected as an ester to prevent it from interfering with subsequent methylation reactions.

-

-

Protection of Hydroxyl Groups:

-

The methyl ester of Neu5Ac is then subjected to protection of the hydroxyl groups, often as acetyl or silyl ethers. A common approach is per-O-acetylation using acetic anhydride and pyridine.

-

Rationale: Protecting the hydroxyl groups at C4, C7, C8, and C9 is essential to direct methylation specifically to the C2 hydroxyl.

-

-

Selective 2-O-Methylation:

-

The fully protected Neu5Ac methyl ester is then selectively deprotected at the anomeric position if necessary, or a direct methylation strategy is employed.

-

A common method for methylation involves treating the protected sialoside with a strong base like sodium hydride in anhydrous DMF, followed by the addition of methyl iodide. This reaction often yields a mixture of α and β anomers.

-

Rationale: The choice of base and solvent is critical for efficient methylation. DMF is a polar aprotic solvent that facilitates SN2 reactions.

-

-

Chromatographic Separation of Anomers:

-

The resulting mixture of 2-O-methylated α and β anomers is carefully separated using column chromatography on silica gel.

-

The separation is monitored by TLC. The anomers typically have slightly different polarities, allowing for their resolution.

-

Rationale: The stereochemistry at the anomeric center (C2) is crucial for biological activity and for its use as a specific molecular probe.

-

-

Deprotection:

-

The isolated, protected 2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester is then deprotected.

-

O-acetyl groups are typically removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

-

The methyl ester is subsequently saponified using aqueous sodium hydroxide.

-

The reaction is carefully neutralized, and the final product is purified by ion-exchange chromatography or crystallization.[4]

-

Rationale: Complete removal of all protecting groups is necessary to yield the final target molecule.

-

Visualizing the Synthetic Workflow

Caption: Generalized synthetic workflow for 2-O-Methyl-β-D-N-acetylneuraminic acid.

Structural Elucidation: The Analytical Fingerprint

The unambiguous characterization of synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure and stereochemistry of the synthesized molecule.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include:

-

The N-acetyl methyl protons.

-

The newly introduced O-methyl protons, which will appear as a distinct singlet.

-

The protons on the pyranose ring and the glycerol side chain. The coupling constants between these protons are critical for determining the stereochemistry. The anomeric configuration (α vs. β) is often determined by the chemical shift of H3ax and H3eq and through-space correlations observed in 2D NOESY spectra.

-

-

¹³C NMR: Shows the number of different carbon atoms in the molecule. The chemical shift of the anomeric carbon (C2) is particularly informative for assigning the anomeric configuration. The presence of a signal corresponding to the O-methyl carbon further confirms the success of the methylation step.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning all proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule. For instance, an HMBC experiment can show a correlation between the O-methyl protons and the anomeric carbon (C2), definitively confirming the site of methylation.

| Key NMR Signals for Characterization | |

| Technique | Expected Observation |

| ¹H NMR | Singlet for the O-methyl group protons. |

| ¹³C NMR | Signal for the O-methyl carbon. |

| Characteristic chemical shift for the anomeric carbon (C2) indicating the β-configuration. | |

| HMBC (2D NMR) | Correlation between the O-methyl protons and the anomeric carbon (C2). |

| NOESY (2D NMR) | Through-space correlations that help to confirm the β-anomeric configuration. |

Mass Spectrometry (MS)

MS provides highly accurate molecular weight information, confirming the elemental composition of the synthesized compound.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like sialic acids. The mass spectrum will show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the sodiated adduct [M+Na]⁺ in positive ion mode.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the addition of a methyl group (CH₂) and the loss of a proton (H) compared to the starting material.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information, although the core pyranose ring of sialic acids is relatively stable.

Applications in Research: A Synthetic Key to Biological Locks

Despite its apparent absence in nature, synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid and its α-anomer are valuable tools in glycobiology and virology.

Probing Viral-Host Interactions

The primary application of 2-O-methylated sialic acids has been in the study of influenza virus binding.[2][3] The hemagglutinin (HA) protein on the surface of the influenza virus recognizes and binds to sialic acids on the surface of host cells, initiating infection.

-

Mechanism of Inquiry: By synthesizing various modified sialic acids, including 2-O-methylated derivatives, researchers can probe the specific structural requirements for HA binding. The presence of the methyl group at the C2 position can sterically hinder or alter the electronic properties of the binding epitope, thereby modulating the affinity of the HA protein.

-

Insights Gained: Studies using these synthetic analogs have helped to map the binding pocket of different influenza virus strains and to understand the molecular basis of host specificity.

Investigating Sialidase Activity

Sialidases (or neuraminidases) are enzymes that cleave terminal sialic acid residues from glycoconjugates. They are found in a wide range of organisms, from viruses to vertebrates, and play crucial roles in nutrition, pathogenesis, and cellular regulation.

-

Substrate Specificity Studies: 2-O-Methyl-β-D-N-acetylneuraminic acid can be used as a substrate or potential inhibitor to study the specificity of different sialidases. The methyl group at the anomeric position can significantly affect the rate of enzymatic cleavage, providing insights into the active site architecture of these enzymes.

Diagram of Research Applications

Caption: Applications of synthetic 2-O-Methyl-β-D-N-acetylneuraminic acid in research.

Future Perspectives: The Biological Significance of a Hypothetical Molecule

While 2-O-Methyl-β-D-N-acetylneuraminic acid remains to be discovered in nature, contemplating its potential biological roles is a valuable intellectual exercise that can guide future research. Drawing parallels with other known sialic acid modifications can provide a framework for such speculation.

-

Modulation of Receptor Recognition: Similar to O-acetylation, 2-O-methylation could significantly alter the recognition of sialic acids by endogenous lectins, such as Siglecs, which are crucial regulators of the immune system. This could lead to fine-tuning of immune responses.

-

Protection from Sialidases: The presence of a methyl group at the anomeric carbon would likely confer resistance to many sialidases. This could be a mechanism to stabilize sialoglycoconjugates on the cell surface, prolonging their functional lifespan. The discovery of 8-O-methylated sialic acids in starfish, which are resistant to some sialidases, supports this hypothesis.[1]

-

Regulation of Cell Adhesion: By altering the conformation and charge distribution of the sialic acid, 2-O-methylation could influence cell-cell and cell-matrix interactions, impacting processes such as development and metastasis.

The search for novel, naturally occurring sialic acid modifications is an ongoing endeavor. The development of more sensitive analytical techniques may one day lead to the discovery of 2-O-Methyl-β-D-N-acetylneuraminic acid in a biological sample. Until then, its synthetic counterpart will continue to serve as an indispensable tool for unraveling the complexities of the sialoglycome.

References

-

Potier, M., et al. Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry. 1979;18(13):2783-7. Available from: [Link]

-

Yu, H., et al. The Evolutionary Emergence Of N-Acetylneuraminic Acid (Sialic Acid)-Containing Glycosphingolipids From Deuterosome Echinodermata Starfish. Journal of Glycobiology. 2014;3(2). Available from: [Link]

-

Warner, T.G., et al. Synthesis of 2'-(4-methylumbelliferyl)-.alpha.-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry. 1979;18(13):2783-2787. Available from: [Link]

-

Wikipedia. N-Acetylneuraminic acid. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-O-Methyl-β-D-N-acetylneuraminic Acid: A Key Synthetic Probe in Glycobiology

Abstract

This technical guide provides a comprehensive overview of 2-O-Methyl-β-D-N-acetylneuraminic acid (Neu5Ac2Me), a pivotal synthetic derivative of N-acetylneuraminic acid (Neu5Ac). While a diverse array of natural modifications of sialic acids, such as O-acetylation and 8-O-methylation, play crucial roles in biological systems, 2-O-methylation of sialic acids is not a commonly observed natural modification. Consequently, Neu5Ac2Me has emerged as an invaluable tool for researchers in glycobiology, virology, and toxicology. Its primary function lies in its application as a molecular probe and competitive inhibitor to elucidate the intricate interactions between host-cell sialoglycans and pathogens. This guide delves into the synthesis, analytical characterization, and key applications of Neu5Ac2Me, with a particular focus on its utility in studying influenza virus and Clostridium botulinum toxin interactions.

Introduction to Sialic Acid Diversity and the Role of Synthetic Analogs

Sialic acids are a family of over 50 structurally diverse nine-carbon acidic monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] This terminal location makes them critical mediators of a vast array of biological phenomena, including cell-cell recognition, immune regulation, and host-pathogen interactions.[1] The remarkable functional diversity of sialic acids is further expanded by a range of natural modifications, including O-acetylation, O-methylation (e.g., at the 8-position), sulfation, and phosphorylation.[1][3] These modifications can profoundly alter the binding specificities of sialic acid-recognizing proteins, thereby fine-tuning biological responses.

While endogenous 2-O-methylation of sialic acids has not been widely reported, the synthetic analog, 2-O-Methyl-β-D-N-acetylneuraminic acid, has proven to be an indispensable tool for glycobiology research. By modifying the anomeric hydroxyl group, which is crucial for the formation of the glycosidic linkage, Neu5Ac2Me serves as a stable, non-hydrolyzable mimic of terminal sialic acid residues. This property makes it an excellent candidate for studying the binding interactions of various sialic acid-binding proteins, including viral hemagglutinins and bacterial toxins.

Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid

The synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid is typically achieved through chemical methods, starting from the readily available N-acetylneuraminic acid. While chemoenzymatic approaches are employed for the synthesis of various sialic acid derivatives, chemical synthesis offers a direct route to this specific modification.[4]

Chemical Synthesis Workflow

The chemical synthesis of Neu5Ac2Me generally involves a multi-step process that includes protection of reactive groups, selective methylation of the 2-hydroxyl group, and subsequent deprotection.

Caption: General workflow for the chemical synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid, adapted from established methodologies for sialic acid chemistry.[1][5]

Step 1: Per-O-acetylation and Methyl Esterification of Neu5Ac

-

Suspend N-acetylneuraminic acid in a suitable solvent such as methanol.

-

Add a catalyst, for example, Dowex 50W-X8 (H+ form), and stir at room temperature to achieve methyl esterification of the carboxylic acid.

-

Filter the resin and evaporate the solvent.

-

Treat the resulting methyl ester with acetic anhydride in the presence of a base like pyridine to acetylate all hydroxyl groups.

-

Purify the per-O-acetylated methyl ester of Neu5Ac by silica gel chromatography.

Step 2: Selective 2-O-Methylation

-

The per-O-acetylated methyl ester is then subjected to a reaction that facilitates the introduction of a methyl group at the anomeric position. This can be achieved by reacting a 2-chloro derivative with methanol.

-

Alternatively, direct methylation of a partially protected Neu5Ac derivative can be employed.

Step 3: Deprotection

-

The O-acetyl and methyl ester protecting groups are removed by saponification using a base such as sodium methoxide in methanol, followed by neutralization with an acidic resin.

-

Purify the final product, 2-O-Methyl-β-D-N-acetylneuraminic acid, using ion-exchange chromatography.

Analytical Characterization

The structural integrity and purity of synthesized 2-O-Methyl-β-D-N-acetylneuraminic acid are confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of Neu5Ac2Me.[6][7]

Protocol for MALDI-TOF MS Analysis:

-

Sample Preparation: Mix 1 µL of the purified Neu5Ac2Me solution (in water or methanol) with 1 µL of a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid in 50% acetonitrile/0.1% trifluoroacetic acid) on a MALDI target plate.

-

Air Dry: Allow the mixture to air dry at room temperature.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the [M+Na]+ adduct is commonly observed.

Expected Fragmentation: The fragmentation pattern of sialic acids in MS/MS can provide valuable structural information. For 2-O-methylated Neu5Ac, the presence of the methyl group at the anomeric carbon will influence the fragmentation, and the characteristic loss of the methyl group or fragments containing it can be monitored.[8]

| Ion | Expected m/z (Negative Ion Mode) | Description |

| [M-H]⁻ | 322.12 | Deprotonated molecular ion |

| [M-H-CH₃OH]⁻ | 290.09 | Loss of methanol |

| [M-H-CO₂]⁻ | 278.13 | Decarboxylation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of Neu5Ac2Me, providing information on the stereochemistry and the position of the methyl group.[9][10]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5 mL of deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for complete assignment.

Key Diagnostic NMR Signals: The presence of the 2-O-methyl group introduces a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. The chemical shifts of the protons and carbons around the anomeric center will also be significantly affected compared to the parent Neu5Ac.

| Nucleus | Expected Chemical Shift (ppm in D₂O) | Description |

| ¹H (O-CH₃) | ~3.3-3.5 | Singlet, 3H |

| ¹³C (O-CH₃) | ~52-54 | |

| ¹³C (C-2) | ~100-102 | Anomeric carbon, shifted due to methylation |

graph "NMR_Analysis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Sample [label="Neu5Ac2Me in D₂O"]; NMR_Spectrometer [label="High-Field NMR Spectrometer"]; OneD_Spectra [label="1D Spectra (¹H, ¹³C)"]; TwoD_Spectra [label="2D Spectra (COSY, HSQC, HMBC)"]; Structure_Confirmation [label="Structure Confirmation"];

Sample -> NMR_Spectrometer; NMR_Spectrometer -> OneD_Spectra; NMR_Spectrometer -> TwoD_Spectra; OneD_Spectra -> Structure_Confirmation; TwoD_Spectra -> Structure_Confirmation; }

Caption: Workflow for the NMR-based structural elucidation of 2-O-Methyl-β-D-N-acetylneuraminic acid.

Function in Glycobiology: A Molecular Probe for Host-Pathogen Interactions

The primary function of 2-O-Methyl-β-D-N-acetylneuraminic acid in glycobiology is its use as a synthetic tool to investigate the binding of pathogens to host cell surface sialic acids. Methylation at the anomeric C-2 position prevents its enzymatic cleavage by neuraminidases and its transfer by sialyltransferases, making it a stable analog for binding studies.[4][10]

Influenza Virus Binding

Influenza viruses initiate infection by binding to sialic acid-containing glycans on the surface of host cells via their hemagglutinin (HA) protein.[9][11] The specificity of this interaction is a key determinant of the virus's host range. 2-O-Methyl-α-D-N-acetylneuraminic acid is used as a model compound to study the binding affinity and specificity of influenza HA.[4][9] NMR titration experiments, where the chemical shifts of the sialic acid analog are monitored upon addition of the HA protein, can be used to determine the dissociation constant (Kd) of the interaction.[9]

Clostridium botulinum Toxin Interaction

Clostridium botulinum neurotoxins (BoNTs) are highly potent toxins that cause botulism. Some serotypes of BoNTs are known to bind to sialic acid-containing receptors on the surface of intestinal epithelial cells as a first step in their absorption.[12][13] 2-O-Methyl-α-D-N-acetylneuraminic acid has been utilized as a competitive inhibitor in studies investigating the binding of botulinum toxin to its cellular receptors.[4] These studies help to elucidate the role of sialic acid in the toxin's mechanism of action and can aid in the development of potential therapeutics.[14]

Caption: Role of 2-O-Methyl-β-D-N-acetylneuraminic acid as a competitive inhibitor in host-pathogen interactions.

Conclusion and Future Perspectives

2-O-Methyl-β-D-N-acetylneuraminic acid stands as a testament to the power of chemical synthesis in advancing our understanding of complex biological systems. While not a known natural modification, its utility as a stable and specific molecular probe is undeniable. It has played a significant role in characterizing the binding interactions of important human pathogens with their host cell receptors.

Future research will likely continue to leverage Neu5Ac2Me and other synthetic sialic acid analogs to explore the intricacies of host-pathogen interactions. The development of more complex sialoglycan structures incorporating this modification could provide even more detailed insights into the binding preferences of viral and bacterial lectins. Furthermore, the use of such synthetic probes in high-throughput screening assays may facilitate the discovery of novel anti-infective agents that target the initial stages of pathogen attachment.

References

- Kamerling, J. P., Schauer, R., Shukla, A. K., Stoll, S., Van Halbeek, H., & Vliegenthart, J. F. G. (1987). Migration of O-acetyl groups in N,O-acetylneuraminic acids. European Journal of Biochemistry, 162(3), 601–607.

- Wheeler, S. F., & Harvey, D. J. (2007). and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum.

-

Potier, M., Mameli, L., Bélisle, M., Dallaire, L., & Melançon, S. B. (1979). Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis. Biochemistry, 18(13), 2783–2787. Available at: [Link]

-

Kamerling, J. P., Schauer, R., Shukla, A. K., Stoll, S., van Halbeek, H., & Vliegenthart, J. F. (1987). Migration of O-acetyl groups in N,O-acetylneuraminic acids. Retrieved from [Link]

-

Sauter, N. K., Bednarski, M. D., Wurzburg, B. A., Hanson, J. E., Whitesides, G. M., Skehel, J. J., & Wiley, D. C. (1989). Hemagglutinins from two influenza virus variants bind to sialic acid derivatives with millimolar dissociation constants: a 500-MHz proton nuclear magnetic resonance study. Biochemistry, 28(21), 8388–8396. Available at: [Link]

-

Gorenflos López, J. L., Schmieder, P., Kemnitz-Hassanin, K., Asikoglu, H. C., Celik, A., Stieger, C. E., ... & Hackenberger, C. P. R. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. RSC Chemical Biology, 4(3), 253-261. Available at: [Link]

- Kononov, L. O., Chinarev, A. A., Zinin, A. I., & Gobble, C. (2014). Synthesis of a-N-Acetylneuraminic Acid Methyl Glycoside. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2 (pp. 197-206). CRC Press.

-

Wikipedia. (2024). N-Acetylneuraminic acid. Retrieved from [Link]

-

Kononov, L. O., Chinarev, A. A., Zinin, A. I., & Gobble, C. (2014). 22 Synthesis of α-N- Acetylneuraminic Acid Methyl Glycoside. ResearchGate. Retrieved from [Link]

-

Rinninger, A., Richet, C., Pons, A., Kohla, G., Schauer, R., Bauer, H. C., ... & Vlasak, R. (2006). Localisation and distribution of O-acetylated N-acetylneuraminic acids, the endogenous substrates of the hemagglutinin-esterases of murine coronaviruses, in mouse tissue. Glycoconjugate journal, 23(1-2), 73–84. Available at: [Link]

-

Chu, V. C., & Whittaker, G. R. (2004). Entry of Influenza A Virus with a α2,6-Linked Sialic Acid Binding Preference Requires Host Fibronectin. Journal of virology, 78(19), 10763–10772. Available at: [Link]

-

Azurmendi, H. F., Vionnet, J., Wright, P. E., & Dyson, H. J. (2010). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Journal of the American Chemical Society, 132(7), 2342–2353. Available at: [Link]

-

An, Y., Le, T. T., & Zhang, F. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Scientific reports, 7(1), 1-10. Available at: [Link]

-

Tsukamoto, K., Kohda, T., Mukamoto, M., Kozaki, S., & Iida, T. (2005). Involvement of sialic acid in transport of serotype C1 botulinum toxins through rat intestinal epithelial cells. Biochimica et Biophysica Acta (BBA)-General Subjects, 1724(1-2), 167-172. Available at: [Link]

-

Ojima, I., & Das, P. (2012). Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxication. Toxins, 4(1), 29-43. Available at: [Link]

-

Nishikaze, T., & Tashima, Y. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Mass Spectrometry, 8(1), A0071-A0071. Available at: [Link]

-

Egloff, M. P., Benarroch, D., Selisko, B., Romette, J. L., & Canard, B. (2002). An RNA cap (nucleoside-2′-O-)-methyltransferase in the flavivirus RNA polymerase NS5: crystal structure and functional characterization. The EMBO journal, 21(11), 2757–2768. Available at: [Link]

- Kletter, D., Feize, V., & Krupkin, M. (2019). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Journal of The American Society for Mass Spectrometry, 30(11), 2266-2276.

-

de Vries, R. P., de Vries, E., Martínez-Romero, C., McBride, R., van Kuppeveld, F. J., Rottier, P. J., ... & Paulson, J. C. (2019). The 2nd sialic acid-binding site of influenza A virus neuraminidase is an important determinant of the hemagglutinin-neuraminidase-receptor balance. PLoS pathogens, 15(6), e1007860. Available at: [Link]

-

Couesnon, A., Pereira, Y., & Popoff, M. R. (2009). Interaction of Botulinum Toxin with the Epithelial Barrier. Toxins, 1(1), 19–33. Available at: [Link]

-

Matsumura, T., Suzuki, T., Ito, R., Kurebayashi, Y., Takashina, K., Ohta, T., ... & Suzuki, Y. (2010). Sialic acid-dependent binding and transcytosis of serotype D botulinum neurotoxin and toxin complex in rat intestinal epithelial cells. Biochimica et Biophysica Acta (BBA)-General Subjects, 1800(3), 321-328. Available at: [Link]

- Garcés-García, F. J., & de la Fuente, J. (2018). Investigating the Interaction Between Influenza and Sialic Acid: Making and Breaking the Link. In Influenza Virus (pp. 1-17). IntechOpen.

- de Vries, R. P., de Vries, E., Martínez-Romero, C., McBride, R., van Kuppeveld, F. J., Rottier, P. J., ... & Paulson, J. C. (2019). The 2 sialic acid-binding site of influenza A virus neuraminidase is an important determinant of the hemagglutinin-neuraminidase-receptor balance.

- Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry.

- Yu, H., Chokhawala, H., Huang, S., & Chen, X. (2006). Three basic forms of naturally occurring sialic acids: Neu5Ac, Neu5Gc and KDN. Macromolecular bioscience, 6(9), 753-762.

- Lee, K. B., Kim, J. H., & Lee, Y. C. (2002). Applications of Tandem Mass Spectrometry in the Structure Determination of Permethylated Sialic Acid-containing Oligosaccharides. Bulletin of the Korean Chemical Society, 23(10), 1363-1368.

-

Stallforth, P., Matthies, S., Adibekian, A., Gillingham, D. G., Hilvert, D., & Seeberger, P. H. (2012). De novo chemoenzymatic synthesis of sialic acid. Chemical communications, 48(98), 11987-11989. Available at: [Link]

Sources

- 1. Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase in normal humans and in sialidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. carbosynusa.com [carbosynusa.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hemagglutinins from two influenza virus variants bind to sialic acid derivatives with millimolar dissociation constants: a 500-MHz proton nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Involvement of sialic acid in transport of serotype C1 botulinum toxins through rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of Botulinum Toxin with the Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Guide to the Chemoenzymatic Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid: A Novel Sialoside for Advanced Glycoengineering

Foreword: The Significance of Modified Sialosides in Modern Drug Discovery

Sialic acids, terminal monosaccharides on the glycan chains of vertebrate cell surfaces, are pivotal mediators of a vast array of biological processes, from cell-cell recognition and immune modulation to pathogen invasion. The ability to introduce precise modifications to the sialic acid scaffold offers an unparalleled opportunity to develop novel therapeutic agents and sophisticated molecular probes. This guide provides an in-depth technical overview of a chemoenzymatic strategy for the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid, a novel sialic acid derivative with potential applications in enhancing the stability and modulating the binding affinity of sialoglycoconjugates in drug development. By leveraging the substrate promiscuity of key enzymes in the sialic acid biosynthetic pathway, we can forge a path to this unique molecule, opening new avenues for research and therapeutic innovation.

Strategic Overview: A Chemoenzymatic Approach

The synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid is best approached through a chemoenzymatic strategy that marries the precision of chemical synthesis with the efficiency and stereoselectivity of enzymatic catalysis. This approach circumvents the challenges of purely chemical synthesis, which often involves complex protection and deprotection steps with potentially low yields. Our strategy is centered around a one-pot, multi-enzyme (OPME) system.[1][2]

The core of this strategy involves three key stages:

-

Chemical Synthesis of the Precursor: The journey begins with the chemical synthesis of 2-O-Methyl-N-acetyl-D-mannosamine (2-O-Me-ManNAc), the methylated precursor to our target sialic acid.

-

Enzymatic Aldol Condensation: Next, we employ N-acetylneuraminic acid aldolase (NAL) to catalyze the aldol condensation of 2-O-Me-ManNAc with pyruvate, forming 2-O-Methyl-N-acetylneuraminic acid (2-O-Me-Neu5Ac).

-

Enzymatic Activation and Sialylation: The newly synthesized 2-O-Me-Neu5Ac is then activated to its high-energy donor form, CMP-2-O-Me-Neu5Ac, by CMP-sialic acid synthetase (CSS). This activated sugar can then be transferred to a suitable acceptor by a sialyltransferase (ST) to form the desired β-linked sialoside.

This guide will provide a conceptual framework and detailed, albeit projected, protocols for each of these stages, grounded in the established principles of glycobiology and enzymatic synthesis.

The Precursor: Chemical Synthesis of 2-O-Methyl-N-acetyl-D-mannosamine

Proposed Synthetic Strategy:

A multi-step chemical synthesis would likely involve:

-

Protection of N-acetyl-D-mannosamine: Selective protection of the hydroxyl groups at the C3, C4, and C6 positions is crucial to ensure specific methylation at the C2 position. This can be achieved using protecting groups such as benzyl ethers or silyl ethers.

-

Methylation of the C2-Hydroxyl Group: With the other hydroxyl groups protected, the free C2-hydroxyl group can be methylated using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride.

-

Deprotection: The final step involves the removal of the protecting groups to yield the desired 2-O-Methyl-N-acetyl-D-mannosamine.

This chemical synthesis step is critical and requires careful optimization of reaction conditions to achieve a good yield of the desired precursor.

The Core Enzymatic Cascade: A One-Pot, Three-Enzyme System

The power of chemoenzymatic synthesis is fully realized in the one-pot, multi-enzyme (OPME) system, which allows for the sequential conversion of the precursor to the final product without the need for intermediate purification steps. This approach is not only efficient but also minimizes product loss.

Our proposed OPME system for the synthesis of a 2-O-methylated sialoside comprises three key enzymes:

-

N-Acetylneuraminic Acid Aldolase (NAL): This enzyme catalyzes the reversible aldol condensation of an N-acetylmannosamine derivative with pyruvate. The substrate promiscuity of NALs from various sources, such as Pasteurella multocida, has been demonstrated, suggesting they can accommodate modifications on the ManNAc backbone.[3]

-

CMP-Sialic Acid Synthetase (CSS): CSS activates the newly formed sialic acid derivative by coupling it with cytidine triphosphate (CTP) to form the high-energy sugar nucleotide donor, CMP-sialic acid. Microbial CSS enzymes, particularly from Neisseria meningitidis, are known for their broad substrate specificity, accepting modifications at various positions of the sialic acid molecule.[4][5]

-

Sialyltransferase (ST): This enzyme transfers the activated sialic acid from the CMP-donor to a specific acceptor molecule, forming the final sialoside with the desired β-linkage. The choice of sialyltransferase will determine the linkage (e.g., α2,3-, α2,6-, or α2,8-).

The entire enzymatic cascade can be visualized as follows:

Figure 1: Chemoenzymatic synthesis workflow for 2-O-Methyl-β-D-N-acetylneuraminic acid glycoside.

Detailed Experimental Protocols (Projected)

The following protocols are hypothetical but are based on established methods for the chemoenzymatic synthesis of sialic acid derivatives.[2][4][6] Optimization of each step will be necessary for achieving high yields.

Synthesis of 2-O-Methyl-N-acetyl-D-mannosamine (Chemical)

-

Step 1: Protection of ManNAc: Dissolve N-acetyl-D-mannosamine in a suitable solvent (e.g., pyridine). Add a protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) in a stepwise manner to selectively protect the C3, C4, and C6 hydroxyl groups. Monitor the reaction by Thin Layer Chromatography (TLC). Purify the protected intermediate by column chromatography.

-

Step 2: Methylation: Dissolve the protected ManNAc in an anhydrous solvent (e.g., tetrahydrofuran). Add a strong base (e.g., sodium hydride) at a low temperature, followed by the addition of methyl iodide. Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction carefully and extract the product.

-

Step 3: Deprotection: Dissolve the methylated and protected intermediate in a suitable solvent and remove the protecting groups. For benzyl groups, catalytic hydrogenation (e.g., using palladium on carbon) is a common method. For silyl groups, fluoride-based reagents (e.g., tetrabutylammonium fluoride) are used. Purify the final product, 2-O-Methyl-N-acetyl-D-mannosamine, by column chromatography.

-

Characterization: Confirm the structure and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

One-Pot Enzymatic Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid Glycoside

-

Reaction Mixture Preparation: In a single reaction vessel, combine the following components in a suitable buffer (e.g., Tris-HCl, pH 7.5):

-

2-O-Methyl-N-acetyl-D-mannosamine (starting precursor)

-

Pyruvic acid (sodium salt)

-

Cytidine triphosphate (CTP)

-

Acceptor glycan (e.g., lactose for a proof-of-concept synthesis)

-

Magnesium chloride (as a cofactor for CSS)

-

Recombinant N-acetylneuraminic acid aldolase (NAL)

-

Recombinant CMP-sialic acid synthetase (CSS)

-

Recombinant sialyltransferase (ST) (e.g., a β-galactoside α2,3-sialyltransferase)

-

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation. Monitor the progress of the reaction over time using TLC or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[8]

-

Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate the enzymatic activity by heating the mixture (e.g., 95°C for 5 minutes) or by adding a quenching agent like ethanol.

| Component | Suggested Concentration | Rationale |

| 2-O-Me-ManNAc | 20-50 mM | Starting substrate for the enzymatic cascade. |

| Pyruvate | 50-100 mM | Excess pyruvate drives the NAL-catalyzed reaction towards synthesis.[6] |

| CTP | 25-60 mM | Co-substrate for CSS to activate the sialic acid. |

| Acceptor Glycan | 10-30 mM | Substrate for the final sialylation step. |

| MgCl₂ | 10-20 mM | Essential cofactor for the activity of many CSS enzymes.[9] |

| NAL | 1-5 U/mL | Catalyzes the initial aldol condensation. |

| CSS | 1-5 U/mL | Activates the newly formed sialic acid. |

| ST | 0.5-2 U/mL | Transfers the activated sialic acid to the acceptor. |

| Buffer | 100 mM Tris-HCl, pH 7.5 | Provides a stable pH environment for optimal enzyme activity. |

Table 1: Suggested reaction components and their concentrations for the one-pot synthesis.

Purification and Characterization

Purification of the final 2-O-methylated sialoside from the reaction mixture is a critical step to obtain a high-purity product for downstream applications.

Purification Strategy

A multi-step purification protocol is recommended:

-

Removal of Proteins: Centrifuge the terminated reaction mixture to pellet the denatured enzymes.

-

Anion-Exchange Chromatography: The negatively charged sialoside can be effectively separated from unreacted neutral sugars and other components using a strong anion-exchange (SAX) column. Elution is typically achieved with a salt gradient (e.g., NaCl or ammonium bicarbonate).[10]

-

Size-Exclusion Chromatography (optional): For further purification and desalting, size-exclusion chromatography can be employed.

It is important to note that O-acetyl groups on sialic acids can be labile, and care should be taken during purification to avoid basic conditions that could potentially lead to the loss of the methyl group, although a methyl ether is generally more stable than an ester.

Characterization of the Final Product

The structure and purity of the synthesized 2-O-Methyl-β-D-N-acetylneuraminic acid glycoside must be rigorously confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of carbohydrates. Specific chemical shifts and coupling constants will confirm the presence of the methyl group at the C2 position, the N-acetyl group, and the stereochemistry of the glycosidic linkage.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) will be used to determine the molecular weight of the product, confirming the addition of the 2-O-methyl-Neu5Ac moiety to the acceptor glycan. Tandem MS (MS/MS) can provide further structural information through fragmentation analysis.

Conclusion and Future Perspectives

The chemoenzymatic synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid represents a significant step forward in the field of glycoengineering. The proposed one-pot, multi-enzyme strategy offers an efficient and elegant route to this novel sialoside. The successful synthesis of this compound will provide researchers and drug development professionals with a valuable tool to probe and modulate biological systems. The enhanced stability of the 2-O-methyl ether linkage compared to other modifications could lead to the development of sialoglycan-based therapeutics with improved pharmacokinetic properties. Further exploration of the substrate promiscuity of other enzymes in the sialic acid pathway could open the door to an even wider array of modified sialosides with tailored functionalities.

References